(3',5'-Dichlorobiphenyl-3-yl)methanol
Overview
Description
(3’,5’-Dichlorobiphenyl-3-yl)methanol is a chemical compound with the molecular formula C13H10Cl2O It is a derivative of biphenyl, where two chlorine atoms are substituted at the 3’ and 5’ positions, and a methanol group is attached to the 3 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichlorobiphenyl-3-yl)methanol typically involves the chlorination of biphenyl followed by the introduction of a methanol group. One common method is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with chloromethane in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the methanol group. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of (3’,5’-Dichlorobiphenyl-3-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3’,5’-Dichlorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: (3’,5’-Dichlorobiphenyl-3-yl)aldehyde, (3’,5’-Dichlorobiphenyl-3-yl)carboxylic acid.
Reduction: Biphenyl derivatives with reduced functional groups.
Substitution: Biphenyl derivatives with substituted functional groups.
Scientific Research Applications
(3’,5’-Dichlorobiphenyl-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3’,5’-Dichlorobiphenyl-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on the molecular interactions and pathways are essential to understand the full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (3’,5’-Dichlorobiphenyl-4-yl)methanol
- (2’,4’-Dichlorobiphenyl-3-yl)methanol
- (3’,5’-Dichlorobiphenyl-2-yl)methanol
Uniqueness
(3’,5’-Dichlorobiphenyl-3-yl)methanol is unique due to the specific positioning of the chlorine atoms and the methanol group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[3-(3,5-dichlorophenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNKFCLOGGUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572383 | |
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-51-9 | |
Record name | (3',5'-Dichloro[1,1'-biphenyl]-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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